14-Pentadecynoic acid

Description

Nomenclature and Classification within the Fatty Acyl Lipid Class

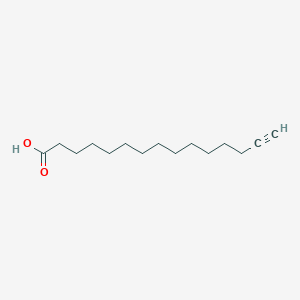

14-Pentadecynoic acid is a long-chain fatty acid. ebi.ac.uk Its systematic IUPAC name is pentadec-14-ynoic acid. ebi.ac.uk This compound is classified within the fatty acyl lipid class. It is characterized by a 15-carbon chain with a terminal triple bond between carbons 14 and 15.

The molecular formula for this compound is C15H26O2. ebi.ac.ukuni.lu It has a monoisotopic mass of 238.19328 Da. uni.lu

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | pentadec-14-ynoic acid ebi.ac.uk |

| Molecular Formula | C15H26O2 ebi.ac.ukuni.lu |

| InChI | InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h1H,3-14H2,(H,16,17) ebi.ac.uk |

| InChIKey | XQWIFIPUVVRXNJ-UHFFFAOYSA-N ebi.ac.uk |

Significance of Long-Chain Alkynoic Acids in Scientific Inquiry

Long-chain alkynoic acids, including this compound, are subjects of scientific inquiry due to their diverse biological activities and potential applications. Research has explored their roles as antimicrobial and antifungal agents. nih.gov For instance, certain 2-alkynoic acids have demonstrated bactericidal activity against Mycobacterium smegmatis. referencecitationanalysis.com The introduction of additional unsaturation or heteroatoms into the carbon chain of longer chain alkynoic acids has been shown to enhance their antimycobacterial activity. referencecitationanalysis.com

Furthermore, these compounds serve as valuable substrates in organic synthesis. Palladium-catalyzed reactions of alkynoic acids with terminal alkynes have been developed to produce gem-1,3-enynes, which are important structural motifs in organic chemistry. rsc.org The development of new catalytic methods, such as those using zinc complexes, for the cyclization of alkynoic acids continues to be an active area of research, expanding the synthetic utility of these molecules. acs.org

Current Gaps and Future Directions in this compound Research

While research has been conducted on long-chain alkynoic acids as a class, specific studies focusing exclusively on this compound are less common. Much of the existing research investigates related compounds, such as 14-pentadecenoic acid or methylated versions of pentadecanoic acid. nih.govresearchgate.net For example, an improved synthesis has been reported for (Z)-14-methyl-9-pentadecenoic acid, which was found to inhibit the human placenta DNA topoisomerase I enzyme. researchgate.netnih.gov

A significant gap exists in the comprehensive characterization of the biological activities of this compound itself. Future research should aim to elucidate its specific antimicrobial, antifungal, and cytotoxic properties. A detailed investigation into its mechanism of action against various pathogens and cell lines would be highly valuable.

Furthermore, exploring the synthetic potential of this compound as a building block for more complex molecules is a promising avenue for future research. This could involve its use in the synthesis of novel bioactive compounds or advanced materials. The development of efficient and stereoselective synthetic routes to this compound and its derivatives will be crucial for enabling these future studies.

Structure

3D Structure

Properties

IUPAC Name |

pentadec-14-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h1H,3-14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWIFIPUVVRXNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415585 | |

| Record name | 14-Pentadecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212913-84-3 | |

| Record name | 14-Pentadecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Abundance of 14 Pentadecynoic Acid and Its Derivatives

Identification in Biological Extracts from Natural Sources

Direct evidence for the natural occurrence of 14-pentadecynoic acid is limited, highlighting its rarity in the vast landscape of natural products. However, a notable instance of its detection was in a study of the plant Vitex negundo, commonly known as the chaste tree. In this research, the methyl ester of this compound was identified as a component within a methanolic extract of the plant's leaves and callus. wjgnet.com

While direct isolation of this compound from other natural sources is not extensively documented, the study of its biological effects, such as its growth-inhibitory properties against fission yeast, suggests potential interactions within biological systems. u-tokyo.ac.jp The broader class of acetylenic fatty acids, however, is more widely distributed in nature. These compounds, characterized by one or more carbon-carbon triple bonds, have been identified in a variety of terrestrial plants, fungi, marine organisms, and microorganisms. asm.org Their presence is particularly noted in certain plant families and in various species of fungi and bacteria. mdpi.comgerli.comcaymanchem.com

Hypothesized Biosynthetic Pathways in Natural Systems

The biosynthesis of this compound, a terminal acetylenic fatty acid, is hypothesized to follow a pathway similar to that of other well-characterized terminal alkynes in biological systems. This process is believed to be initiated from a saturated fatty acid precursor, likely pentadecanoic acid (C15:0).

The key enzymatic step involves a desaturase, a type of enzyme responsible for introducing double and triple bonds into fatty acid chains. nih.gov In the case of terminal alkynes, a bifunctional desaturase/acetylenase is thought to catalyze two sequential dehydrogenation reactions. nih.gov This enzyme would first introduce a double bond at the terminal (ω-1) position of the fatty acyl chain, forming 14-pentadecenoic acid. A subsequent dehydrogenation reaction at the same position would then convert the double bond into a triple bond, yielding the final product, this compound. nih.govrsc.org

This proposed mechanism is supported by studies on the biosynthesis of other terminal alkyne-containing natural products, where similar desaturase enzymes act on fatty acyl-acyl carrier protein (ACP) substrates. escholarship.orgresearchgate.net The specificity of these enzymes for the fatty acid chain length and the carrier protein is a critical factor in determining the final product.

Comparative Analysis of Occurrence Across Different Organisms

Due to the scarcity of data on the specific distribution of this compound, a comparative analysis necessitates a broader look at the occurrence of acetylenic fatty acids in general. These compounds are not uniformly distributed across the kingdoms of life, with certain groups of organisms exhibiting a greater propensity for their production.

Plants: Acetylenic fatty acids are relatively common in certain plant families. For instance, species within the Santalaceae and Olacaceae orders are known to produce significant quantities of these compounds in their seed oils. gerli.com The identification of a this compound derivative in Vitex negundo suggests that the capacity to synthesize this specific alkyne may exist in the plant kingdom, albeit rarely. wjgnet.com

Fungi: The fungal kingdom is another significant source of acetylenic fatty acids. asm.org Various species of fungi, including basidiomycetes, are known to produce a diverse array of these compounds, some of which exhibit potent biological activities. gerli.com

Bacteria: Bacteria, particularly those from the genus Streptomyces, are also known producers of acetylenic compounds. nih.gov The discovery of gene clusters responsible for terminal alkyne biosynthesis in bacteria provides a genetic basis for their production in these microorganisms. nih.gov Furthermore, branched-chain fatty acids, such as 14-methyl pentadecanoic acid, have been identified in soil bacteria, indicating a diverse fatty acid metabolism in these organisms. caymanchem.com

Marine Organisms: A variety of acetylenic fatty acids have been isolated from marine organisms, including sponges and cyanobacteria. mdpi.comgerli.com These compounds often possess unique structures and potent bioactivities.

Synthetic Methodologies for 14 Pentadecynoic Acid

General Synthetic Strategies for Long-Chain Alkynoic Acids

The synthesis of long-chain alkynoic acids often employs strategies that build the carbon skeleton through coupling reactions and subsequently introduce or modify functional groups. Key general approaches include the alkylation of terminal alkynes and coupling reactions involving ω-halo fatty acids.

One of the most common methods involves the alkylation of a smaller terminal alkyne . In this approach, a terminal alkyne is deprotonated using a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form a highly nucleophilic acetylide anion. rsc.orgnumberanalytics.comnih.gov This acetylide then undergoes a nucleophilic substitution reaction (SN2) with a long-chain alkyl halide. researchgate.net For the synthesis of 14-pentadecynoic acid, this could involve the reaction of an acetylide with a C13 alkyl halide bearing a protected carboxylic acid or a group that can be converted to a carboxylic acid.

Another versatile strategy is the coupling of an ω-haloalkanoic acid or its ester with an acetylene (B1199291) derivative . This can be accomplished through various metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide catalyzed by palladium and copper complexes, is a powerful tool for forming C(sp)-C(sp²) bonds. nih.govmdpi.com While typically used for sp²-hybridized carbons, modifications of the Sonogashira reaction can be applied to couple with alkyl halides. acs.org

The "alkyne zipper" reaction provides a method for isomerizing an internal alkyne to a terminal position. researchgate.net This contra-thermodynamic process, often carried out with strong bases like potassium 3-aminopropylamide (KAPA), can be useful if the initial synthesis leads to an internal alkyne. researchgate.net

Finally, Grignard reagents offer a classic method for C-C bond formation. leah4sci.com The reaction of a Grignard reagent derived from a long-chain alkyl halide with a suitable electrophile containing the future carboxylic acid group can be a key step in constructing the carbon backbone.

Specific Approaches to this compound Synthesis

A plausible synthetic route for this compound could start from a commercially available ω-bromoalkanoic acid, for example, 11-bromoundecanoic acid. The synthesis could proceed as follows:

Protection of the Carboxylic Acid: The carboxylic acid group of 11-bromoundecanoic acid would first be protected, for instance, as a methyl or ethyl ester, to prevent it from interfering with subsequent reactions.

Chain Extension via Acetylide Alkylation: The protected 11-bromoundecanoate would then be reacted with the lithium salt of a protected propargyl alcohol (e.g., tetrahydropyranyl (THP) ether of propargyl alcohol). This SN2 reaction would form a C14 internal alkyne with a protected hydroxyl group at one end and a protected carboxyl group at the other.

Conversion of the Hydroxyl Group to a Leaving Group: The protecting group on the hydroxyl function would be removed, and the resulting alcohol would be converted into a good leaving group, such as a tosylate or mesylate.

Reduction to the Alkane and Deprotection: The internal alkyne could be reduced to an alkane, and the leaving group could be removed. However, for the synthesis of the target molecule, a different strategy focusing on the terminal alkyne is required.

A more direct approach would involve the coupling of a C13 fragment with a C2 fragment that provides the alkyne and carboxylic acid functionalities. For instance, the alkylation of the lithium acetylide-ethylenediamine complex with 1-bromo-11-methoxyundecane, followed by deprotection and oxidation, is a known strategy for preparing long-chain terminal alkynoic acids. google.com

A potential synthetic scheme for this compound is outlined below:

| Step | Reactant 1 | Reactant 2 | Reagents | Product | Purpose |

| 1 | 13-Bromotridecan-1-ol | Dihydropyran | p-Toluenesulfonic acid (catalyst) | 2-((13-Bromotridecyl)oxy)tetrahydro-2H-pyran | Protection of the hydroxyl group |

| 2 | 2-((13-Bromotridecyl)oxy)tetrahydro-2H-pyran | Lithium acetylide–ethylenediamine complex | DMSO | 15-((Tetrahydro-2H-pyran-2-yl)oxy)pentadec-1-yne | Formation of the terminal alkyne |

| 3 | 15-((Tetrahydro-2H-pyran-2-yl)oxy)pentadec-1-yne | - | Pyridinium chlorochromate (PCC) or Jones reagent | This compound | Deprotection and oxidation to the carboxylic acid |

This table outlines a hypothetical, yet plausible, synthetic route based on established chemical transformations for similar molecules.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound heavily relies on the optimization of each reaction step. Key considerations include the choice of solvents, temperature, catalysts, and bases.

For acetylide alkylation reactions , the choice of base and solvent is critical. Strong bases like sodium amide in liquid ammonia (B1221849) or n-butyllithium in an etheral solvent like tetrahydrofuran (B95107) (THF) are effective for deprotonating the terminal alkyne. rsc.orgnumberanalytics.com The reaction temperature is typically kept low (e.g., -78 °C) to prevent side reactions. The yield of these reactions can be affected by the purity of the reagents and the exclusion of moisture and air.

In Sonogashira couplings , optimization involves the choice of palladium and copper catalysts, ligands, base, and solvent. mdpi.comresearchgate.netrsc.org For the coupling of alkyl halides, nickel-based catalyst systems have also been developed. acs.org The reaction temperature and the nature of the halide (iodide > bromide > chloride) significantly impact the reaction rate and yield. acs.org

| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) |

| Acetylide Alkylation | n-BuLi | THF | -78 to 0 | 60-90 |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | Triethylamine/Toluene | 25-100 | 70-95 |

| Grignard Reaction | Mg, I₂ (activator) | Diethyl ether or THF | 0 to reflux | 50-80 |

| Jones Oxidation | CrO₃, H₂SO₄ | Acetone | 0-25 | 70-90 |

This interactive data table summarizes typical conditions and yields for key reactions that could be employed in the synthesis of this compound.

For Grignard reactions , the initiation of the reagent formation is a critical step that can be influenced by the purity of the magnesium and the presence of activating agents like iodine. numberanalytics.com The choice of solvent, typically diethyl ether or THF, is crucial for stabilizing the Grignard reagent. numberanalytics.com Temperature control is also important to manage the exothermic nature of the reaction and minimize side reactions. numberanalytics.com

Stereochemical Control in Alkyne Formation (if applicable)

For the synthesis of this compound, which is a terminal alkyne, the primary focus of stereochemistry lies in any potential transformations of the alkyne group into an alkene. If the synthetic goal were a cis- or trans-alkenoic acid, stereochemical control during the reduction of the alkyne would be paramount.

However, the formation of the carbon-carbon single bonds in the chain leading to the alkyne does not typically involve the creation of new stereocenters unless chiral starting materials or catalysts are used. The alkyne itself is a linear functional group and does not exhibit stereoisomerism.

If a synthetic strategy involved the transformation of a pre-existing stereocenter, then its preservation or inversion would be a key consideration. For instance, if an SN2 reaction is used to form a C-C bond at a chiral center, it would proceed with inversion of configuration.

In the context of alkyne formation itself, certain reactions can exhibit stereoselectivity when creating adjacent stereocenters. However, for a simple linear chain like that in this compound, this is generally not a primary concern. The focus remains on the efficient and high-yielding construction of the carbon skeleton and the introduction of the terminal alkyne and carboxylic acid functionalities.

Derivatization Strategies for 14 Pentadecynoic Acid in Academic Research

Preparation of Fatty Acid Methyl Esters (FAMEs) for Analytical Applications

The conversion of 14-pentadecynoic acid to its fatty acid methyl ester (FAME) is a fundamental and routine derivatization procedure, primarily for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). The inherent low volatility of the free carboxylic acid and its tendency to interact with GC columns can lead to poor chromatographic performance, such as peak tailing. unit.no Esterification to the more volatile and less polar methyl ester mitigates these issues, enabling sharp, well-resolved peaks and allowing for accurate quantification. aocs.org

Several methods are employed for the preparation of FAMEs from fatty acids or complex lipids. The choice of method often depends on the nature of the starting material (free fatty acid vs. complex lipid) and the presence of other sensitive functional groups in the sample.

Common methods for preparing FAMEs include:

Acid-Catalyzed Esterification/Transesterification: This is one of the most common approaches. Reagents like anhydrous hydrogen chloride (HCl) in methanol (B129727), sulfuric acid in methanol, or boron trifluoride (BF₃) in methanol are frequently used. researchgate.netaocs.org These reagents can be used to esterify free fatty acids directly or to transesterify fatty acids from glycerolipids. researchgate.net For instance, a common procedure involves heating the lipid sample with 5% anhydrous HCl in methanol. aocs.org Another widely used reagent is 14% BF₃ in methanol, often involving heating the sample at 60°C for a period to ensure complete reaction. unit.no

Base-Catalyzed Transesterification: This method is suitable for transesterifying fatty acids from glycerolipids but not for esterifying free fatty acids. aocs.org Common catalysts include sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol. The reaction is typically rapid, often proceeding to completion at room temperature. aocs.org However, prolonged exposure to basic conditions can potentially cause isomerization of double bonds in polyunsaturated fatty acids. aocs.org

Diazomethane (B1218177) Derivatization: Diazomethane is a highly effective reagent for the esterification of free fatty acids under mild conditions. researchgate.net It reacts rapidly and quantitatively with the carboxylic acid group to form the methyl ester. However, diazomethane is toxic and explosive, requiring specialized handling procedures. snmjournals.org

The following interactive table summarizes common methods for the preparation of FAMEs.

| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed | HCl in Methanol or H₂SO₄ in Methanol | Reflux for 1-2 hours or heat at 50-100°C. researchgate.netnih.gov | Effective for both free fatty acids and transesterification. | Harsh conditions can degrade sensitive structures like conjugated systems or hydroperoxides. researchgate.net |

| Acid-Catalyzed | Boron Trifluoride (BF₃) in Methanol | Heat at 60-100°C for a specified time. unit.no | Commercially available and effective. | Can produce methoxy (B1213986) artifacts with unsaturated fatty acids under certain conditions. aocs.org |

| Base-Catalyzed | Sodium or Potassium Methoxide in Methanol | Typically rapid at room temperature. aocs.org | Mild conditions, rapid reaction for transesterification. | Does not esterify free fatty acids; can cause isomerization with prolonged use. aocs.org |

| Esterification | Diazomethane (CH₂N₂) | Reacts instantly in an ethereal solution at room temperature. researchgate.net | Mild, rapid, and highly efficient for free fatty acids. | Highly toxic and explosive; requires careful preparation and handling. snmjournals.org |

Synthesis of Alternative Ester Derivatives

While FAMEs are standard for many GC applications, the synthesis of alternative ester derivatives of this compound is pursued for specific analytical purposes, particularly for detailed structural elucidation by mass spectrometry. aocs.org

Picolinyl Esters: These derivatives are exceptionally useful for determining the position of functional groups, such as double or triple bonds and branches along the fatty acid chain, using GC-MS. nih.gov The mass spectra of FAMEs often show ambiguous fragmentation patterns due to charge localization at the ester group and double bond migration. nih.gov In contrast, the picolinyl ester directs fragmentation along the alkyl chain due to the charge being stabilized on the pyridine (B92270) ring, generating a series of diagnostic ions that allow for precise structural assignment. nih.gov Picolinyl esters can be synthesized from free fatty acids by first converting the acid to its acid chloride (e.g., with thionyl chloride) followed by reaction with 3-pyridylcarbinol. nih.gov More direct, one-step methods involve the transesterification of lipids using a base catalyst like potassium tert-butoxide with 3-hydroxymethylpyridine. researchgate.netdss.go.th

Pentafluorobenzyl (PFB) Esters: PFB esters are primarily synthesized to enhance sensitivity in GC analysis using electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. ontosight.ai The highly electronegative fluorine atoms in the PFB group allow for ultra-sensitive detection of the derivative. snmjournals.org This is particularly valuable when analyzing trace amounts of fatty acids in biological samples. The synthesis involves reacting the fatty acid with pentafluorobenzyl bromide (PFBBr) in the presence of a base like diisopropylethylamine (DIPEA). researchgate.net

Other Alkyl Esters (e.g., Butyl Esters): For specific applications, other simple alkyl esters may be prepared. For instance, butyl esters are sometimes used in the analysis of complex mixtures containing both very short-chain and long-chain fatty acids, such as in milk fat. aocs.org The higher boiling point of the butyl esters of short-chain fatty acids makes them less volatile than their methyl counterparts, reducing evaporative losses during sample preparation and ensuring they are well-resolved from the solvent front during GC analysis. aocs.org These can be prepared using methods analogous to FAME preparation, simply by substituting methanol with the desired alcohol (e.g., butanol). researchgate.net

The following table details these alternative esterification strategies.

| Derivative | Primary Application | Synthetic Method Example | Key Advantage |

|---|---|---|---|

| Picolinyl Ester | Structural Elucidation by MS (e.g., locating alkyne bond). nih.gov | Transesterification with 3-hydroxymethylpyridine and potassium tert-butoxide. researchgate.netdss.go.th | Provides diagnostic fragment ions in MS for structure determination. nih.gov |

| Pentafluorobenzyl (PFB) Ester | Trace analysis and high-sensitivity detection (GC-ECD/NCI-MS). ontosight.ai | Reaction with PFBBr and a base (e.g., DIPEA). researchgate.net | Greatly enhances detection sensitivity. ontosight.ai |

| Butyl Ester | Analysis of mixtures with volatile short-chain fatty acids. aocs.org | Acid-catalyzed esterification with butanol instead of methanol. researchgate.net | Reduces volatility of short-chain fatty acid esters for better GC analysis. aocs.org |

Advanced Chemical Modifications for Structure-Function Elucidation

The terminal alkyne of this compound is a highly versatile functional group that serves as a handle for a range of advanced chemical modifications. These reactions are instrumental in synthesizing probes to study the fatty acid's metabolism, localization, and interactions within biological systems. nih.govfrontiersin.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry": This is arguably the most powerful and widely used reaction for modifying terminal alkynes. nih.gov The CuAAC reaction joins the alkyne with an azide-containing molecule to form a stable triazole ring. nih.gov This bioorthogonal reaction is highly specific and efficient, proceeding under mild, often aqueous, conditions. acs.org Researchers can attach a wide variety of tags to this compound, including fluorophores for imaging, biotin (B1667282) for affinity purification, or other reporter groups to study its biological fate. frontiersin.org For example, reacting this compound with an azide-linked fluorescent dye allows for the visualization of its incorporation into cellular lipids and its subsequent trafficking.

Hydroboration-Oxidation: The terminal alkyne can be converted to an aldehyde via an anti-Markovnikov hydroboration-oxidation sequence. pearson.com This reaction typically involves treatment with a sterically hindered borane (B79455) (e.g., disiamylborane (B86530) or 9-BBN) followed by oxidation with hydrogen peroxide under basic conditions. libretexts.org This transformation converts the hydrophobic alkyne terminus into a more reactive carbonyl group, which can then be used for further conjugation or to study how such a modification affects the fatty acid's biological activity.

Sonogashira Coupling: This palladium-copper co-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. organic-chemistry.org This powerful reaction allows for the synthesis of derivatives with extended structures, such as those containing aromatic rings or other functional systems at the terminus of the acyl chain. nih.gov These modified fatty acids can be used to probe the spatial constraints of enzyme active sites or lipid-binding domains. mdpi.com

Cobalt Complexation: The terminal alkyne can react with dicobalt octacarbonyl to form a stable alkyne-cobalt complex. This reaction can be used as an affinity tag to specifically isolate and enrich alkyne-containing lipids from complex biological extracts for detailed lipidomic analysis. nih.gov

The following table summarizes these advanced modification strategies.

| Modification Strategy | Reagents | Product | Application in Research |

|---|---|---|---|

| Click Chemistry (CuAAC) | Azide-functionalized molecule, Cu(I) catalyst, reducing agent (e.g., sodium ascorbate). acs.org | Triazole-linked conjugate. | Attaching probes (fluorophores, biotin) for imaging and affinity purification studies. frontiersin.org |

| Hydroboration-Oxidation | 1. Hindered borane (e.g., disiamylborane) 2. H₂O₂, NaOH. libretexts.org | Terminal Aldehyde. | Creating a reactive handle for further derivatization or studying the effect of a terminal carbonyl group. pearson.com |

| Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst, base. organic-chemistry.org | Internal Alkyne (C-C coupled product). | Synthesizing structurally modified fatty acid analogues to probe enzyme binding sites. mdpi.com |

| Cobalt Complexation | Dicobalt Octacarbonyl (Co₂(CO)₈). nih.gov | Alkyne-Cobalt Complex. | Affinity capture and enrichment of the fatty acid and its metabolites from biological samples. nih.gov |

Advanced Analytical Methodologies for 14 Pentadecynoic Acid Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone for isolating 14-pentadecynoic acid from complex biological or synthetic mixtures. The choice between gas and liquid chromatography depends on the sample matrix, the required sensitivity, and whether subsequent structural elucidation is needed.

Gas chromatography is a predominant technique for the analysis of fatty acids due to its high resolution and sensitivity. hplc.eu For a compound like this compound, which is not sufficiently volatile for direct GC analysis, derivatization is a mandatory step. jfda-online.comresearchgate.net This process converts the carboxylic acid to a less polar and more volatile ester, typically a fatty acid methyl ester (FAME). jfda-online.com

Derivatization: The most common method for preparing FAMEs is esterification using reagents like boron trifluoride (BF₃) in methanol (B129727). jfda-online.comrestek.commdpi.com This reaction is typically carried out under mild heating (e.g., 60-100°C) for a duration ranging from a few minutes to an hour. jfda-online.comrestek.com Other methods include the use of diazomethane (B1218177) or silylation agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). jfda-online.comrestek.com For structural analysis by mass spectrometry, derivatization to 4,4-dimethyloxazoline (DMOX) or picolinyl esters is particularly valuable, as these derivatives provide fragments that help pinpoint the location of the triple bond. aocs.orgnih.gov

Separation: The separation of the resulting FAMEs is typically achieved on high-resolution capillary columns. Polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., Carbowax) or cyanopropyl polysiloxane (e.g., DB-23), are effective for separating FAMEs based on their chain length and degree of unsaturation. acs.orggsartor.org A programmed temperature gradient is employed to ensure the efficient elution of a wide range of fatty acids that might be present in a sample. acs.orgresearchgate.net

Table 1: Typical GC Methodologies for Fatty Acid Analysis Applicable to this compound

| Parameter | Typical Conditions | Purpose | References |

|---|---|---|---|

| Derivatization Agent | BF₃-Methanol (12-14%) or Acetyl Chloride/Methanol | Converts the carboxylic acid to a volatile Fatty Acid Methyl Ester (FAME). | jfda-online.comrestek.commdpi.com |

| Column | Polar capillary columns (e.g., DB-23, HP-5, Carbowax) | Separates FAMEs based on polarity, chain length, and unsaturation. | mdpi.comacs.orggsartor.org |

| Injector Temperature | 250 - 280°C | Ensures rapid volatilization of the sample. | acs.orgresearchgate.net |

| Oven Temperature Program | Initial temp ~60-130°C, ramped at 2-10°C/min to a final temp of ~230-300°C | Allows for the separation of a complex mixture of FAMEs with varying chain lengths. | mdpi.comacs.orgresearchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification and structural analysis. | acs.orgnih.gov |

High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative to GC, particularly for the analysis of heat-sensitive or less volatile fatty acids, and for preparative-scale separations. hplc.euaocs.org

Separation Modes: Reversed-phase HPLC (RP-HPLC) is the most widely used mode for fatty acid analysis. aocs.org In this technique, fatty acids are separated based on both their carbon chain length and their degree of unsaturation. aocs.org A triple bond, like a double bond, reduces the retention time compared to a saturated fatty acid of the same chain length. aocs.org Octadecylsilyl (ODS or C18) columns are the most common stationary phases for this purpose. aocs.orgnih.gov Argentation (silver-ion) chromatography can also be employed in an HPLC format to achieve separations of unsaturated fatty acids based on the number, geometry, and position of the unsaturated bonds. aocs.org

Detection: Direct UV detection of underivatized fatty acids is possible at low wavelengths (around 205-210 nm), but this approach suffers from low sensitivity and potential interference. aocs.orgnih.gov To overcome this, derivatization with a UV-absorbing or fluorescent tag is common. Reagents such as phenacyl bromide or 2,4'-dibromoacetophenone (B128361) are used to create esters that can be detected with high sensitivity at longer, more specific wavelengths. aocs.orgjafs.com.pl

Table 2: HPLC Applications for Fatty Acid Analysis Relevant to this compound

| Parameter | Typical Conditions | Purpose | References |

|---|---|---|---|

| Stationary Phase | Reversed-Phase C18 (ODS) | Separates based on hydrophobicity (chain length and unsaturation). | aocs.orgnih.gov |

| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water, often with added acid (e.g., 0.2% Acetic Acid) | Elutes fatty acids from the column; acid improves peak shape for free fatty acids. | aocs.orgnih.gov |

| Derivatization Agent | Phenacyl esters, 2,4'-dibromoacetophenone, or other UV/fluorescent tags | Enhances detection sensitivity and specificity. | aocs.orgjafs.com.pl |

| Detector | UV/Vis (e.g., at 254 nm for phenacyl esters) or Fluorescence Detector | Provides highly sensitive quantification of derivatized fatty acids. | aocs.orgnih.gov |

Gas Chromatography (GC) Methodologies

Spectrometric Identification and Quantification Approaches

Mass spectrometry is an indispensable tool for the definitive identification of this compound, providing information on its molecular weight and structure. It is most often used in conjunction with a chromatographic separation technique (GC-MS or LC-MS).

The choice of ionization technique is critical, as it determines whether the analysis will yield information on the intact molecule or its structural fragments.

Electron Ionization (EI) is a high-energy ("hard") ionization method that induces extensive and reproducible fragmentation of the analyte. jeol.com This fragmentation pattern serves as a chemical fingerprint that can be used for structural elucidation and identification by comparison with mass spectral libraries.

When analyzing the methyl ester of this compound, the resulting mass spectrum would be expected to show characteristic features of a long-chain FAME. This includes a series of cluster ions separated by 14 mass units, corresponding to the sequential loss of methylene (B1212753) (-CH₂) groups. libretexts.org The molecular ion (M⁺) peak for unsaturated FAMEs can be weak or entirely absent in EI spectra. jeol.com A prominent peak resulting from a McLafferty rearrangement at a mass-to-charge ratio (m/z) of 74 is a hallmark of most saturated and unsaturated FAMEs. acs.orgresearchgate.net The presence of the alkyne function in this compound would influence the fragmentation pattern, and its precise location can often be inferred, especially with specialized derivatives like DMOX or picolinyl esters which direct fragmentation around the site of unsaturation. aocs.orggsartor.org

Table 3: Characteristic EI-MS Fragment Ions for Fatty Acid Methyl Esters (FAMEs)

| Fragment Ion (m/z) | Description | Relevance | References |

|---|---|---|---|

| 74 | McLafferty rearrangement product, [CH₃OC(OH)=CH₂]⁺ | Base peak or highly abundant ion for most FAMEs. Diagnostic for the methyl ester group. | acs.orgresearchgate.net |

| 87 | [CH₂CH₂COOCH₃]⁺ | Characteristic fragment for saturated FAMEs. | acs.orgnih.gov |

| M-31 | Loss of a methoxy (B1213986) group (-OCH₃) | Often observed, represents the loss from the ester moiety. | researchgate.net |

| [CnH₂n-₃]⁺ | Series of hydrocarbon fragments | Indicates the aliphatic chain structure. The alkyne group influences the specific fragmentation of the chain. | libretexts.org |

Electrospray Ionization (ESI) is a soft ionization technique that imparts minimal energy to the analyte, resulting in little to no fragmentation. nih.gov Its primary utility is the generation of intact molecular ions, making it ideal for determining the molecular weight of a compound with high accuracy. jeol.comnih.gov ESI is the most common ion source for LC-MS analysis. aocs.org

For fatty acids like this compound, ESI is typically performed in the negative ion mode, which readily abstracts the acidic proton to form a deprotonated molecule, [M-H]⁻. nih.govnih.gov This provides an unambiguous determination of the molecular mass. It is also possible to analyze fatty acids in the positive ion mode, where they can form protonated molecules [M+H]⁺ or adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ or lithium [M+Li]⁺. nih.govaocs.org

While ESI itself does not typically cause fragmentation, it can be coupled with tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion of interest is selected and then subjected to collision-induced dissociation (CID) to generate fragments. nih.gov This approach combines the advantage of soft ionization for molecular weight confirmation with controlled fragmentation for structural analysis. u-tokyo.ac.jp Studies on other alkyne-containing lipids have shown that ESI-MS/MS can produce unique and diagnostic fragment ions that reveal structural features. nih.govresearchgate.net

Table 4: ESI-MS Ion Formation for this compound

| Ion Mode | Ion Formed | Description | References |

|---|---|---|---|

| Negative | [M-H]⁻ | Deprotonated molecule. Typically the most abundant and preferred ion for fatty acid analysis. | nih.govnih.gov |

| Positive | [M+H]⁺ | Protonated molecule. | nih.gov |

| Positive | [M+Na]⁺ | Sodium adduct. Commonly observed when sodium salts are present. | nih.gov |

| Positive | [M+Li]⁺ | Lithium adduct. Can be intentionally formed to aid in structural analysis via MS/MS. | aocs.org |

Compound Names

Mass Spectrometry (MS) Techniques

Covalent Adduct Chemical Ionization (CACI) for Positional Information

Covalent Adduct Chemical Ionization (CACI) is a specialized mass spectrometry technique utilized to determine the position of double bonds in unsaturated fatty acid methyl esters (FAMEs). aocs.orgshimadzu.com This method involves an ion-molecule reaction with the FAME to form a covalently bound adduct ion. shimadzu.com When subjected to collisional activation, this adduct ion fragments in a predictable manner, yielding diagnostic ions that reveal the location of the double bonds. shimadzu.com

In CACI using acetonitrile, an ion at m/z 54, identified as (1-methyleneimino)-1-ethenylium (MIE), is generated from the self-reaction of acetonitrile. aocs.orgnih.gov This MIE ion reacts with the double bonds of the FAME, producing an [M+54]⁺ ion. aocs.org Subsequent tandem mass spectrometry (MS/MS) of this [M+54]⁺ ion results in characteristic fragment ions, termed α and ω ions, which pinpoint the double bond's position. aocs.org This technique has proven effective for a range of polyunsaturated and non-methylene-interrupted fatty acids. nih.gov

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is an indispensable technique for the analysis of complex mixtures containing fatty acids like this compound. nih.govpurdue.edu This method involves multiple stages of mass analysis, typically including the isolation of a specific precursor ion and its subsequent fragmentation to produce product ions. purdue.edu This process allows for the selective detection and structural elucidation of individual components within a complex biological matrix. nih.gov

The development of rapid scanning tandem mass spectrometers allows for the quantitative analysis of hundreds of targeted lipids in a single chromatographic run. nih.gov Different types of mass analyzers, such as quadrupole, ion trap, and time-of-flight, are employed in tandem mass spectrometry, each offering distinct advantages in terms of sensitivity, specificity, and throughput for lipid analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis and quantification of fatty acids and their derivatives. nih.govaocs.org It provides detailed information about the chemical environment of individual atoms within a molecule, enabling the unambiguous assignment of its structure. mdpi.com

Both ¹H and ¹³C NMR are extensively used. aocs.org For complex molecules, two-dimensional (2D) NMR techniques are often necessary to resolve overlapping signals and establish connectivity between different parts of the molecule. mdpi.com In cases where NMR data alone is insufficient for a definitive structural assignment, the combination of experimental NMR data with Density Functional Theory (DFT) calculations of NMR parameters can provide a powerful synergistic approach. mdpi.com This combined methodology has been successfully applied to revise previously proposed structures and to study the stereochemistry of complex natural products. mdpi.com

Sample Preparation and Derivatization Protocols for Analysis

Proper sample preparation is a critical step in the analytical workflow for fatty acids, as it aims to isolate the analytes from interfering matrix components and convert them into a form suitable for analysis. jfda-online.comslideshare.net

Extraction Techniques from Diverse Matrices

The initial step in analyzing this compound from various sources involves its extraction from the sample matrix. jfda-online.com The choice of extraction method depends on the nature of the matrix, which can range from biological fluids and tissues to food products. asianjpr.comnih.gov Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). asianjpr.com

For instance, in the analysis of honey powders, a static extraction at low temperatures was employed to preserve the integrity of the analytes. mdpi.com The goal of any extraction protocol is to efficiently isolate the fatty acids while minimizing the co-extraction of interfering substances. slideshare.net

Derivatization Procedures for Enhanced Volatility and Detection

Due to their polarity and low volatility, fatty acids often require derivatization prior to analysis by techniques like gas chromatography (GC). nih.govrestek.comresearchgate.net Derivatization involves chemically modifying the carboxylic acid group to a less polar and more volatile functional group, thereby improving chromatographic behavior and detection sensitivity. researchgate.net

A widely used derivatization method for fatty acids is esterification to form fatty acid methyl esters (FAMEs). jfda-online.comnih.gov Boron trifluoride in methanol (BF₃-methanol) is a common and effective reagent for this purpose. jfda-online.comrestek.com The reaction is typically carried out by heating the lipid extract with a 14% (w/v) solution of BF₃-methanol. jfda-online.com This process has the advantage of a relatively short reaction time. jfda-online.com

The general procedure involves dissolving the lipid extract in an organic solvent, adding the BF₃-methanol reagent, and heating the mixture. jfda-online.com After the reaction, the FAMEs are extracted with an organic solvent for subsequent GC or GC-MS analysis. jfda-online.comrestek.com While BF₃-methanol is a powerful catalyst, it is important to be aware of potential side reactions, such as the formation of methoxy artifacts from unsaturated fatty acids. usda.gov Studies have shown that for the methylation of free fatty acids, the BF₃/MeOH method is effective in preventing artificial isomerization. nih.gov

Application of Internal Standards for Quantitative Analysis

Quantitative analysis of this compound, like other fatty acids, relies heavily on the use of internal standards to ensure accuracy and precision, especially when using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). lipidmaps.orgnih.gov The principle of using an internal standard is to add a known amount of a compound, which is structurally and chemically similar to the analyte of interest (in this case, this compound), to both the sample and the calibration standards. lipidmaps.orgpopulation-protection.eu This approach helps to correct for variations that can occur during sample preparation, derivatization, and instrumental analysis. lipidmaps.orgnih.gov

For fatty acid analysis, stable isotope-labeled analogs of the target analytes are considered the gold standard for internal standards. lipidmaps.orgnih.gov These compounds have the same chemical properties as the analyte but a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). This allows them to be distinguished from the endogenous analyte by mass spectrometry while co-eluting chromatographically. lipidmaps.org The use of a suite of deuterated fatty acid internal standards allows for the quantification of a wide range of fatty acids in a single analysis. lipidmaps.org In instances where a specific isotope-labeled standard for this compound is not available, a structurally similar fatty acid with a different chain length or an odd-chain saturated fatty acid can be employed. lipidmaps.orgmdpi.com Historically, odd-chain saturated fatty acids were often used as internal standards because of their low natural abundance in many biological systems. mdpi.com

The success of quantitative analysis using internal standards hinges on several key factors:

The internal standard must be added to the sample at the very beginning of the extraction process to account for any losses during sample preparation. nih.gov

The concentration of the internal standard should be in the same range as the expected concentration of the analyte.

The internal standard should not be naturally present in the sample.

A typical workflow for the quantitative analysis of fatty acids using an internal standard involves the following steps:

A known amount of the internal standard is added to the sample.

The lipids are extracted from the sample matrix. nih.gov

The fatty acids are then converted to a more volatile form, such as fatty acid methyl esters (FAMEs), through a process called derivatization. rsc.orgontosight.ai

The derivatized sample is analyzed by GC-MS or LC-MS. population-protection.euontosight.ai

The concentration of this compound is determined by comparing the peak area of its FAME derivative to the peak area of the internal standard's FAME derivative and applying a response factor. population-protection.eu

| Parameter | Description | Relevance to this compound Analysis |

| Internal Standard Type | Stable isotope-labeled (e.g., deuterated) or structurally similar odd-chain fatty acid. | A deuterated version of this compound would be ideal. If unavailable, other odd-chain fatty acids can be used. lipidmaps.orgmdpi.com |

| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). | These techniques are capable of separating and detecting the derivatized fatty acid and the internal standard. population-protection.euontosight.ai |

| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) or other volatile derivatives. | This step is crucial for GC analysis to ensure the compound can be vaporized without decomposition. rsc.orgontosight.ai |

| Quantification Method | Ratio of the peak area of the analyte to the peak area of the internal standard. | This ratio is used to calculate the concentration of this compound in the original sample. population-protection.eu |

Comprehensive Structural Elucidation Strategies for Unsaturated Fatty Acids

The structural elucidation of unsaturated fatty acids, including those with alkyne groups like this compound, requires a combination of advanced analytical techniques to determine the precise location of the unsaturation and the geometry of the molecule.

Determining the exact position of the triple bond in an alkyne fatty acid like this compound is a critical aspect of its structural characterization. Several mass spectrometry-based strategies are employed for this purpose.

One powerful technique involves the chemical derivatization of the alkyne group followed by mass spectrometric analysis. For instance, the alkyne can be subjected to oxidative cleavage, which breaks the triple bond and generates two smaller molecules with terminal carboxyl groups. The identification of these cleavage products by GC-MS or LC-MS allows for the unambiguous determination of the original position of the alkyne.

Another approach is the use of collision-induced dissociation (CID) or other tandem mass spectrometry (MS/MS) techniques. nih.gov In these methods, the precursor ion of the fatty acid is isolated and fragmented. The resulting fragment ions can provide information about the structure of the molecule, including the location of the triple bond. For example, specific fragmentation patterns can be indicative of cleavage at or adjacent to the alkyne group. nih.gov

Furthermore, techniques like electron activated dissociation (EAD) have emerged as powerful tools for the complete structural elucidation of lipids. sciex.com EAD can provide a wealth of fragment ions that are critical for determining not only the fatty acid composition but also the precise location of double or triple bonds within the acyl chain. sciex.com The fragmentation patterns generated by EAD can reveal the sequential loss of CH₂ groups from the fatty acid backbone, with disruptions in this pattern indicating the position of the unsaturation. sciex.com

| Technique | Principle | Application to this compound |

| Oxidative Cleavage | Chemical reaction that breaks the triple bond, forming two smaller, identifiable molecules. | The resulting dicarboxylic acids can be analyzed by GC-MS to pinpoint the original location of the alkyne group. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of the precursor ion to generate characteristic product ions. | Specific fragmentation patterns can reveal the position of the triple bond along the fatty acid chain. nih.gov |

| Electron Activated Dissociation (EAD) | A fragmentation technique that provides extensive structural information. | Generates a rich set of fragment ions that can precisely locate the alkyne group within the 15-carbon chain. sciex.com |

While this compound itself, being an alkyne, does not exhibit cis-trans isomerism at the triple bond, its derivatives or related compounds with double bonds can. The geometry of a double bond (cis or trans) significantly influences the physical and biological properties of a fatty acid. Therefore, determining the stereochemistry is a crucial part of structural elucidation for any unsaturated fatty acid derivative. wou.edu

For derivatives of this compound that might be synthesized or occur biologically, such as a corresponding alkene, the determination of geometric isomerism becomes relevant. Techniques like high-performance liquid chromatography (HPLC), particularly with silver-ion chromatography, can be used to separate cis and trans isomers. aocs.org

In the realm of mass spectrometry, certain advanced techniques can help differentiate between geometric isomers. For example, ion mobility-mass spectrometry (IM-MS) can separate isomers based on their different shapes and collision cross-sections. nih.gov Additionally, specific fragmentation patterns in tandem mass spectrometry can sometimes provide clues about the stereochemistry of a double bond. sciex.com For instance, the relative abundance of certain fragment ions produced during EAD can differ between cis and trans isomers. sciex.com

It is important to note that for a terminal alkyne like this compound, there are no geometric isomers associated with the triple bond. The carbon atoms of the alkyne and the adjacent atoms lie in a straight line.

Biochemical Roles and Metabolic Fate of Long Chain Alkynoic Acids in Biological Systems

Integration into Cellular Membrane Lipids

Long-chain alkynoic acids, such as 14-pentadecynoic acid, are readily taken up by cells and integrated into the cellular lipid architecture, most notably into membrane phospholipids (B1166683). This process is fundamental to understanding membrane dynamics and lipid trafficking. Once inside the cell, the fatty acid is activated by acyl-CoA synthetases to its corresponding coenzyme A (CoA) thioester, 14-pentadecynoyl-CoA. nih.govbiorxiv.org This activated form is then utilized by acyltransferases as a substrate for the synthesis of complex lipids.

Research using various terminal alkynyl lipid analogues demonstrates their incorporation into a wide array of phospholipid classes, which are the primary structural components of cellular membranes. frontiersin.orgacs.org For instance, studies with analogues have shown their distribution into major membrane lipids such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI). nih.govnih.gov The integration is not static; the alkynoic acyl chains also participate in lipid remodeling, a process where acyl chains are exchanged between different phospholipid molecules, indicating they enter the dynamic state of the cellular lipid network. nih.gov

This ability to be incorporated into membrane lipids makes this compound a valuable tool for studying the de novo synthesis and turnover of phospholipids in various cellular compartments, including the endoplasmic reticulum and mitochondria. frontiersin.orgunr.edu.ar

Table 1: Major Phospholipid Classes Incorporating Long-Chain Fatty Acids

| Phospholipid Class | Abbreviation | Primary Location in Plasma Membrane |

| Phosphatidylcholine | PC | Outer Leaflet |

| Phosphatidylethanolamine | PE | Inner Leaflet |

| Phosphatidylserine | PS | Inner Leaflet |

| Phosphatidylinositol | PI | Inner Leaflet |

| Sphingomyelin | SM | Outer Leaflet |

This interactive table summarizes the general distribution of major phospholipid classes into which fatty acids like this compound are incorporated.

Participation in Intracellular Signaling Pathways

The incorporation of fatty acids into membrane phospholipids places them at the heart of intracellular signaling. While alkynoic acids are primarily used as tracers, their presence within phospholipids means they indirectly participate in signaling events. acs.org Many signaling pathways are initiated by the enzymatic release of fatty acids or lipid headgroups from membrane phospholipids by enzymes like phospholipases. nih.gov

For example, the release of an arachidonic acid-containing diacylglycerol (DAG) from phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) is a canonical step in G-protein coupled receptor signaling. nih.gov Although this compound is not a direct precursor to potent signaling molecules like eicosanoids in the same way as arachidonic acid, its presence in the phospholipid pool makes it a potential substrate for phospholipases. Its release could modulate the physical properties of membranes or influence the activity of membrane-associated proteins.

Studies using 19-alkyne arachidonic acid have shown that it can be metabolized into signaling-like molecules, although these analogues may exhibit altered biological activity compared to their natural counterparts. nih.gov Therefore, by being a component of the lipids that are turned over during signaling processes, this compound serves as a reporter for these pathway activities.

Enzymatic Transformations and Bioconversion Pathways

The metabolic journey of this compound involves a series of enzymatic transformations that are central to lipid metabolism. As a fatty acid analogue, it is recognized and processed by many of the same enzymes that act on endogenous fatty acids.

The initial and crucial enzymatic step is its activation to a high-energy thioester, 14-pentadecynoyl-CoA , catalyzed by acyl-CoA synthetases. nih.govbiorxiv.org This activation is a prerequisite for its entry into most metabolic pathways.

Anabolic Pathways:

Glycerolipid Synthesis: The activated 14-pentadecynoyl-CoA is a substrate for glycerol-3-phosphate acyltransferases (GPATs) and other acyltransferases, leading to its incorporation into lysophosphatidic acid, phosphatidic acid, and subsequently into triacylglycerols (for storage) and various phospholipids (for membranes). unr.edu.ar

Catabolic Pathways:

β-Oxidation: Like natural fatty acids, this compound can be broken down for energy via the β-oxidation pathway in mitochondria and peroxisomes. nih.govnih.gov This involves a cycle of enzymatic reactions that sequentially shortens the fatty acid chain.

Other Oxidative Pathways: While the terminal alkyne can influence enzyme activity, studies on similar alkynyl fatty acids show they can be substrates for oxidative enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which normally produce signaling molecules from polyunsaturated fatty acids. acs.orgnih.gov This suggests this compound could potentially be converted to various oxidized metabolites.

Hypothesized Metabolic Intermediates and Products

Based on the known metabolic pathways for fatty acids and data from related alkynoic acid probes, the metabolic fate of this compound can be mapped out, identifying key intermediates and final products.

The primary metabolic intermediate is 14-pentadecynoyl-CoA . This molecule is the central hub from which the fatty acid is directed toward either storage or incorporation into functional lipids.

Key Metabolic Products:

Complex Lipids: The most significant products are complex lipids where the 14-pentadecynoyl group is esterified to a glycerol (B35011) or sphingoid backbone. These include various species of phosphatidylcholines, phosphatidylethanolamines, and triacylglycerols . nih.govnih.gov

β-Oxidation Products: The catabolism of this compound through β-oxidation is hypothesized to proceed through several cycles. Each cycle releases a molecule of acetyl-CoA . This continues until the chain is shortened to a terminal alkyne-containing fragment. Studies on other terminal alkyne fatty acids indicate this process ultimately yields the unstable three-carbon molecule, propiolyl-CoA . nih.govresearchgate.net During this breakdown, shortened acyl-carnitine species are also formed as intermediates for transport into the mitochondria. nih.gov

Table 2: Hypothesized Metabolic Intermediates and Products of this compound

| Molecule Type | Name/Class | Metabolic Role |

| Activated Intermediate | 14-Pentadecynoyl-CoA | Central precursor for all subsequent metabolism |

| Anabolic Products | Phospholipids (e.g., PC, PE) | Structural components of cell membranes |

| Triacylglycerols (TGs) | Energy storage in lipid droplets | |

| Catabolic Intermediates | Short-chain Acyl-CoAs | Intermediates of β-oxidation |

| Acyl-Carnitines | Mitochondrial transport shuttles | |

| Catabolic End Products | Acetyl-CoA | Enters the Citric Acid Cycle for energy production |

| Propiolyl-CoA | Final product from the alkyne-containing remnant |

This interactive table details the expected intermediates and end products resulting from the cellular metabolism of this compound.

Research Applications of 14 Pentadecynoic Acid and Its Chemical Derivatives

Use as Analytical Standards and Reference Materials in Lipidomics Research

In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, the accuracy and reliability of quantitative data are paramount. This is achieved through the use of analytical standards and reference materials. Odd-chain fatty acids like pentadecanoic acid (15:0) and its derivatives are used as internal standards for quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). lipidmaps.orglipidmaps.org Since most common fatty acids in mammals have even-numbered chains, odd-chain fatty acids serve as excellent internal markers. lipidmaps.orglipidmaps.org

High-purity fatty acids are essential for this purpose. Companies offer analytical standards of various fatty acids, including saturated ones like pentadecanoic acid, with purities often exceeding 99.0% as determined by GC. sigmaaldrich.com These standards are used to create standard curves and to be included in samples for precise quantification, compensating for variations during sample preparation and analysis. lipidmaps.org The use of multiple internal standards, often deuterated, for each lipid class can accommodate differences in fragmentation efficiency and improve the accuracy of quantification. sciex.com

Table 1: Properties of Related Analytical Standards This table is for illustrative purposes and combines data for related standard compounds.

| Property | Value | Source |

| Compound Name | Pentadecanoic acid | sigmaaldrich.com |

| CAS Number | 1002-84-2 | sigmaaldrich.com |

| Linear Formula | CH₃(CH₂)₁₃COOH | sigmaaldrich.com |

| Purity | ≥99.0% (GC) | sigmaaldrich.com |

| Format | Neat (Solid) | sigmaaldrich.com |

| Intended Use | Internal standard for GC or LC-MS quantification | lipidmaps.org |

Exploration in Industrial Chemistry and Material Science

The chemical reactivity of fatty acids and their derivatives allows for their use as building blocks in various industrial applications, from polymers to fuels.

Fatty acids are attractive, renewable precursors for polymer synthesis. mdpi.com Their derivatives can be used to create a wide range of polymers, including polyesters, polyamides, and polyurethanes. ontosight.aitus.ie The presence of functional groups, such as the terminal alkyne in 14-pentadecynoic acid, provides a site for polymerization. For instance, 14-pentadecenoic acid, a closely related compound with a terminal alkene, has been used to construct metallomesogenic side-chain polymers for coating capillary columns in gas chromatography. caymanchem.com

The terminal alkyne group is particularly versatile. It can undergo highly efficient "click" reactions, such as the thiol-yne reaction, which is 100% atom-economical and proceeds under mild conditions. mdpi.com This allows for the synthesis of specialized organosulfur polymers from fatty acid-derived precursors. mdpi.com By first installing an alkyne unit onto a fatty acid, it can then react with compounds like 2-mercaptoethanol (B42355) to yield diol derivatives, which are valuable monomers for producing polyesters and polyurethanes. mdpi.com This approach highlights the potential for creating sustainable biomaterials from renewable resources like vegetable oils. sc.edunih.gov

Biodiesels are typically composed of long-chain fatty acid esters, commonly methyl or ethyl esters, derived from renewable sources like vegetable oils and animal fats. nih.gov The properties of biodiesel are significantly influenced by the composition of its constituent fatty acids. frontiersin.org Research into alternative biofuels has identified various fatty acid derivatives as promising candidates. nih.gov Long-chain fatty acid derivatives are particularly interesting as they contain highly reduced methylenic carbons, which can result in a higher combustion enthalpy compared to more common C14–C20 fatty acids. nih.gov

Microalgae are being investigated as a sustainable source for these biofuel precursors, as some species produce medium and long-chain fatty acids suitable for applications like jet fuel. nih.govfrontiersin.org Additionally, engineered bacteria have been developed to produce high levels of fatty acids and their derivatives, including methyl ketones, which have shown favorable cetane numbers, a key indicator of diesel fuel quality. berkeley.edu While shorter-chain fatty acids can offer better fuel characteristics for some applications, the energy density of long-chain derivatives makes them a continued focus of research. mdpi.com

There is growing interest in replacing petroleum-based lubricants with environmentally friendly and sustainable alternatives derived from sources like vegetable oils. iastate.eduiastate.edu Fatty acid derivatives, particularly esters, are key components in the formulation of these "biolubricants." iastate.eduresearchgate.net The chemical structure of these derivatives can be tailored to achieve desired properties such as melting point, viscosity, and lubricity. iastate.edu

The presence of functional groups on the fatty acid chain can enhance lubricant performance. nih.gov For example, hydroxy fatty acids can improve lubricant properties, and the ester bonds in fatty acid derivatives allow the molecules to adhere to metal surfaces, providing better boundary lubricity than nonpolar mineral oils. nih.goviastate.edu Research has involved the synthesis of various fatty esters from oleic and ricinoleic acids with different alcohols to create molecules with properties suitable for biolubricant applications. iastate.eduresearchgate.net Fatty acid amides also have applications as lubricants. numberanalytics.com

Assessment as a Potential Biofuel Candidate (Long-Chain Fatty Acid Derivatives)

Role as a Precursor in Complex Organic Synthesis

The terminal alkyne of this compound is a powerful functional group that serves as a versatile starting point for complex organic synthesis. Terminal alkynes are valuable in synthetic chemistry because they can be readily transformed into a wide array of other functional groups. semanticscholar.org

One notable transformation is the "alkyne zipper" reaction, which can move the position of the alkyne along the carbon chain, allowing for functionalization at different locations. semanticscholar.org More commonly, the terminal alkyne is used in coupling reactions to build larger, more complex molecular skeletons. For instance, (trimethylsilyl)acetylene is a key reagent used in multi-step syntheses to build up fatty acid chains, demonstrating the utility of the alkyne moiety as a foundational building block. researchgate.net The synthesis of various natural products and their analogs, including other fatty acids, often involves steps where an alkyne is a key intermediate. researchgate.netnih.gov The de novo biosynthesis of alkyne-tagged polyketides has been engineered, showcasing how nature's machinery can be harnessed to create these valuable precursors for further chemical modification. escholarship.org

Investigation in Chemical Biology through Analog Synthesis and Evaluation

The terminal alkyne group is a bioorthogonal handle, meaning it is stable in biological environments and does not react with native functional groups. escholarship.org This property makes alkyne-tagged molecules like this compound invaluable tools in chemical biology. By synthesizing analogs of natural molecules with this "clickable" tag, researchers can track their metabolic fate and interactions within living cells. nih.gov

This approach has been used to study fatty acids and other lipids. Alkynyl lipid surrogates are synthesized and introduced to cells, where they are metabolized and incorporated into complex lipids and proteins. acs.org Using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a reporter molecule (like a fluorescent dye or biotin (B1667282) for purification) attached to an azide (B81097) can be covalently linked to the alkyne-tagged lipid. nih.govacs.org This enables the visualization, quantification, and identification of the lipid and its metabolites. acs.org This technique has been used to monitor the distribution of fatty acids into different phospholipid classes and to profile protein-lipid adducts globally. acs.orgresearchgate.net The synthesis of non-natural fatty acid analogs containing an alkyne allows for the creation of libraries of structurally diverse electrophilic fatty acids to evaluate their biological effects. rptu.de

Q & A

Q. How can researchers integrate omics data to elucidate this compound’s role in metabolic disorders?

- Methodological Answer :

- Multi-Omics Integration : Merge transcriptomic (RNA-seq) and lipidomic (LC-MS) data using MixOmics R package. Identify co-regulated pathways (e.g., PPARα signaling) .

- Network Analysis : Construct protein-protein interaction networks (STRING DB) around differentially expressed genes. Highlight hub nodes (e.g., FABP4) .

- Animal Model Validation : Test hypotheses in transgenic mice (e.g., Fabp4⁻/⁻) with dietary this compound supplementation, monitoring glucose tolerance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.